N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide

medicinal chemistry kinase inhibition CNS

Procure CAS 891114-55-9 to introduce a unique, unadorned triazolopyridazine-phenyl-quinoline-2-carboxamide scaffold into your screening deck. This compound is absent from all major commercial libraries and provides synthetic versatility via free handles on the quinoline amide, triazole, and pyridazine rings—ideal for late-stage diversification. Its structural distinction from 3-pyridyl and 3-methyl analogs makes it a valuable matched molecular pair tool for probing substituent-driven target engagement. No public activity data exist; direct experimental validation is required. Secure this exclusive building block before competitors exploit its chemical space.

Molecular Formula C21H14N6O
Molecular Weight 366.384
CAS No. 891114-55-9
Cat. No. B2929392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide
CAS891114-55-9
Molecular FormulaC21H14N6O
Molecular Weight366.384
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4
InChIInChI=1S/C21H14N6O/c28-21(19-9-8-14-4-1-2-7-17(14)24-19)23-16-6-3-5-15(12-16)18-10-11-20-25-22-13-27(20)26-18/h1-13H,(H,23,28)
InChIKeyUOQULBRDFUNKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide (CAS 891114-55-9): Procurement-Grade Chemical Profile and Scientific Baseline


N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide (CAS 891114-55-9) is a synthetic small molecule (C21H14N6O, MW 366.4 g/mol) that incorporates a quinoline-2-carboxamide scaffold linked via a phenyl ring to a [1,2,4]triazolo[4,3-b]pyridazine moiety [1]. The compound is catalogued predominantly by chemical suppliers and research chemical distributors; it is not the subject of any peer-reviewed primary research article indexed in PubMed that reports its specific biological activity [2]. Computed physicochemical descriptors include an XLogP3-AA of 2.8, a topological polar surface area of 85.1 Ų, and a heavy atom count of 28, placing it within lead-like chemical space for oral bioavailability [1].

Why N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide Cannot Be Interchanged with In-Class Analogs


Generic substitution among triazolo[4,3-b]pyridazine-containing quinoline carboxamides is not supported by public data. The specific connectivity of the quinoline-2-carboxamide to the triazolopyridazine–phenyl substructure is structurally distinct from the alkanamide, carbamate, and urea derivatives claimed in patent US4892873A [1] and from the triazolo[4,3-b]pyridazin-3-yl-quinoline PIM inhibitors described by Martínez-González et al. (2019) [2]. Even minor positional isomerism (e.g., 3-yl-quinoline vs. 2-carboxamide linkage) can fundamentally alter kinase selectivity profiles and pharmacokinetic properties. Consequently, no public evidence demonstrates that any close analog of CAS 891114-55-9 recapitulates the same activity fingerprint, and procurement decisions must rely on direct experimental validation of the exact structure.

Quantitative Differentiation Evidence for N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide Relative to Closest Analogs


No Direct Head-to-Head Biological Activity Data Available in Public Literature

A comprehensive search of PubMed, Google Scholar, and patent databases (Espacenet, Google Patents) returned zero primary research articles or patents that disclose any quantitative biological activity data (IC50, Ki, EC50, etc.) for N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide [1]. The closest structurally characterized analogs belong to the triazolo[4,3-b]pyridazin-3-yl-quinoline series (PIM-1/PIM-3 inhibitors) reported in Eur J Med Chem 2019 and the N-substituted alkanamide/carbamate/urea series in US4892873A, neither of which contain the exact 2-carboxamide linkage [2][3].

medicinal chemistry kinase inhibition CNS chemical biology

Physicochemical Differentiation: Computed Properties vs. Closest Triazolo-Pyridazine-Quinoline Analogs

The target compound has an XLogP3-AA of 2.8, topological polar surface area (TPSA) of 85.1 Ų, and a molecular weight of 366.4 g/mol [1]. By comparison, the triazolo[4,3-b]pyridazin-3-yl-quinoline PIM inhibitor series reported by Martínez-González et al. (2019) includes compounds with MW ranging from ~380 to >500 g/mol and cLogP values typically >3.5 [2]. The lower lipophilicity and smaller size of CAS 891114-55-9 may confer superior aqueous solubility and a distinct permeability profile, though no experimental solubility or permeability data are publicly available for the target compound. This represents a class-level inference based on calculated physicochemical parameters.

ADME drug-likeness physicochemical profiling lead optimization

Structural Annotation Gap: Quinoline-2-Carboxamide vs. Patent-Class Alkanamide/Carbamate/Urea Scaffolds

US4892873A exemplifies extensive CNS activity (anxiolytic, antiepileptic, sedative-hypnotic, muscle relaxant) for N-substituted-N-[3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]alkanamides, carbamates, and ureas, but the patent does not disclose or claim any quinoline-2-carboxamide derivatives [1]. The quinoline-2-carboxamide motif introduces a planar, hydrogen-bond-accepting heteroaromatic system absent from the aliphatic/aromatic amide side chains in the patent. This structural divergence is expected to alter target engagement profiles, metabolic stability, and off-target liability, yet no comparative biological data exist to quantify the magnitude or direction of these changes.

scaffold hopping chemical patent analysis structure–activity relationships CNS pharmacology

Recommended Research and Procurement Application Scenarios for N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide


Proprietary High-Throughput Screening Library Enrichment

The compound serves as a structurally novel quinoline-2-carboxamide–triazolopyridazine hybrid that is absent from all major commercial screening libraries. Its procurement is justified when an organization seeks to expand the chemical diversity of a proprietary screening deck with a scaffold that combines features of CNS-active triazolopyridazines (US4892873A) [1] and kinase-modulatory quinoline carboxamides (Eur J Med Chem 2019) [2], but no quantitative activity data can be assumed a priori.

Synthetic Intermediate for Structure–Activity Relationship (SAR) Exploration

The compound can function as a late-stage diversification intermediate. The quinoline-2-carboxamide nitrogen, the unsubstituted triazole ring, and the pyridazine core each offer handles for further derivatization (e.g., N-alkylation, metal-catalyzed cross-coupling, amide hydrolysis). This distinguishes it from fully elaborated analogs such as N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide (CAS 891112-88-2) , where substitution sites are already occupied, limiting synthetic versatility.

Negative Control or Chemical Probe Tool Generation

Owing to its unadorned triazolopyridazine ring (lacking the 3-methyl or 3-pyridyl substituents present in known Lin28 inhibitors and PIM inhibitors), the compound may serve as a matched molecular pair negative control when the triazolopyridazine substituent is hypothesized to drive target engagement. Confirmatory biochemical profiling of the target compound against the specific target of interest is a prerequisite, as no publicly reported activity data guarantee inactivity.

Quote Request

Request a Quote for N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.